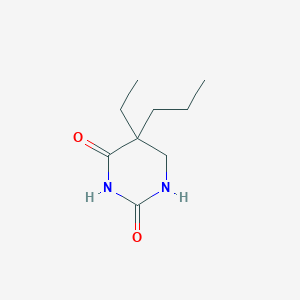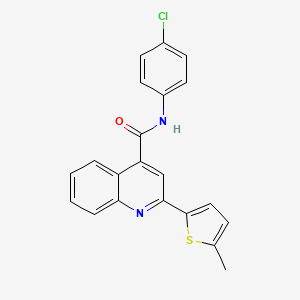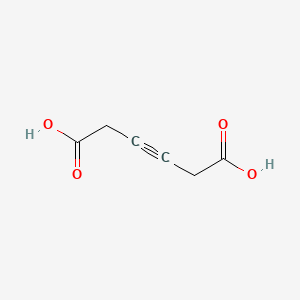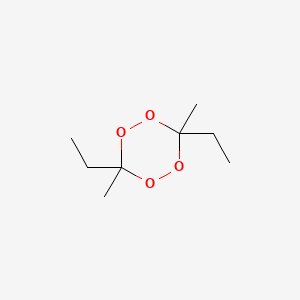
3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane is a chemical compound with the molecular formula C8H16O4 and a molecular weight of 176.21 g/mol . . This compound is characterized by its unique tetraoxane ring structure, which consists of four oxygen atoms and two carbon atoms forming a six-membered ring.
Preparation Methods
The synthesis of 3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane typically involves the reaction of diethyl ketone with hydrogen peroxide in the presence of an acid catalyst . The reaction conditions often include a temperature range of 0-5°C and a reaction time of several hours to ensure the formation of the tetraoxane ring. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding peroxides.
Reduction: Reduction reactions can break the tetraoxane ring, leading to the formation of alcohols or ethers.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of tetraoxane rings and their stability under various conditions.
Biology: The compound is investigated for its potential use as an oxidizing agent in biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its peroxide-like structure.
Mechanism of Action
The mechanism of action of 3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane involves the cleavage of the tetraoxane ring to release reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential antimicrobial effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the generation of free radicals that can damage cellular components .
Comparison with Similar Compounds
3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane can be compared with other similar compounds, such as:
3,6-Dimethyl-1,2,4,5-tetroxane: Lacks the ethyl groups, making it less bulky and potentially less reactive.
3,6-Diethyl-1,2,4,5-tetroxane: Lacks the methyl groups, which may affect its stability and reactivity.
1,2,4,5-Tetrazine, 3,6-dimethyl-: Contains nitrogen atoms in place of oxygen, leading to different chemical properties and reactivity.
Properties
CAS No. |
2780-59-8 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3,6-diethyl-3,6-dimethyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C8H16O4/c1-5-7(3)9-11-8(4,6-2)12-10-7/h5-6H2,1-4H3 |
InChI Key |
DYDYIBSLXXUTQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OOC(OO1)(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


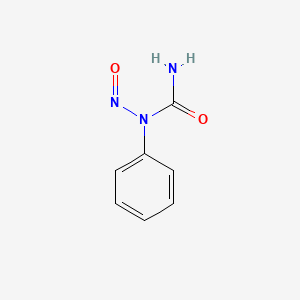
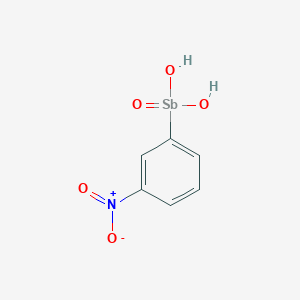

![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)
![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)
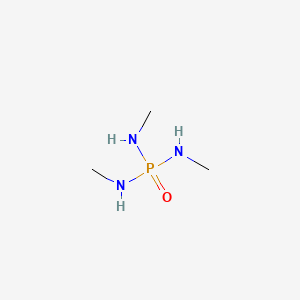
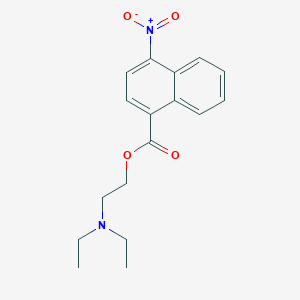
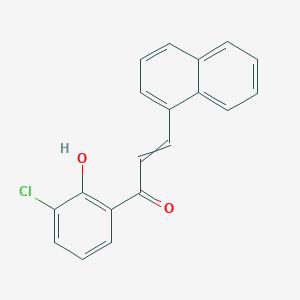
![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)

